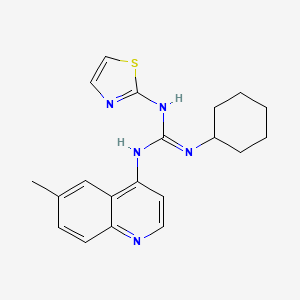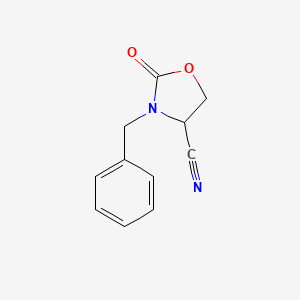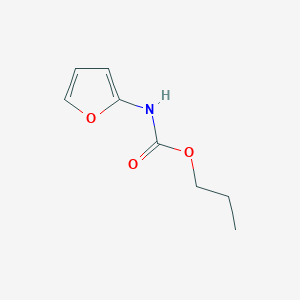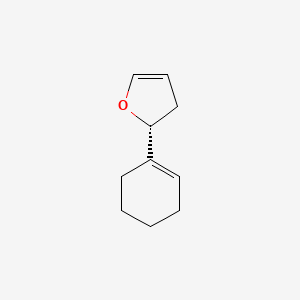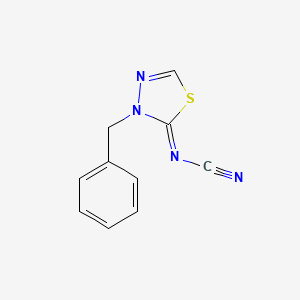
(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a benzyl group attached to the thiadiazole ring, which is further connected to a cyanamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl isothiocyanate with hydrazine hydrate, followed by cyclization with cyanogen bromide. The reaction conditions often require a solvent such as ethanol or acetonitrile and may be conducted under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the cyanamide group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the cyanamide group can be replaced by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, (3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in medicinal chemistry for the development of new pharmaceuticals, including antimicrobial and anticancer agents.
Industry: In industrial applications, it is used in the synthesis of dyes, agrochemicals, and materials science for the development of novel polymers and coatings.
作用機序
The mechanism of action of (3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include key metabolic or signaling pathways, making it a valuable tool in biochemical research.
Similar Compounds:
(3-Phenyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide: Similar structure but with a phenyl group instead of a benzyl group.
(3-Methyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide: Features a methyl group, offering different steric and electronic properties.
(3-Benzyl-1,3,4-oxadiazol-2(3H)-ylidene)cyanamide: An oxadiazole analog, replacing sulfur with oxygen in the ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
特性
| 111393-96-5 | |
分子式 |
C10H8N4S |
分子量 |
216.26 g/mol |
IUPAC名 |
(3-benzyl-1,3,4-thiadiazol-2-ylidene)cyanamide |
InChI |
InChI=1S/C10H8N4S/c11-7-12-10-14(13-8-15-10)6-9-4-2-1-3-5-9/h1-5,8H,6H2 |
InChIキー |
LVXAEIVACZEAHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=NC#N)SC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/no-structure.png)
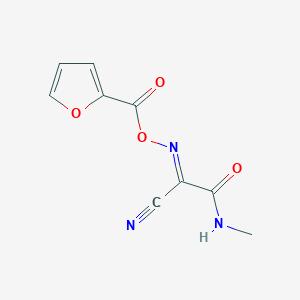
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
